2-(Phenethylsulfinyl)acetonitrile
Overview
Description
2-(Phenethylsulfinyl)acetonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenethyl group attached to a sulfinyl group, which is further connected to an acetonitrile moiety. The presence of both the sulfinyl and nitrile functional groups makes it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenethylsulfinyl)acetonitrile typically involves the reaction of phenethyl bromide with sodium sulfinate, followed by the addition of acetonitrile. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile itself, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenethylsulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: 2-(Phenethylsulfonyl)acetonitrile.
Reduction: 2-(Phenethylsulfinyl)ethylamine.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
2-(Phenethylsulfinyl)acetonitrile has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Phenethylsulfinyl)acetonitrile involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile, participating in nucleophilic substitution reactions. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets. The phenethyl group can engage in hydrophobic interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
(Phenylsulfonyl)acetonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(Methylsulfonyl)acetonitrile: Contains a methyl group instead of a phenethyl group.
Malononitrile: Contains two nitrile groups but lacks the sulfinyl and phenethyl groups.
Uniqueness: 2-(Phenethylsulfinyl)acetonitrile is unique due to the presence of both the sulfinyl and nitrile functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-(2-phenylethylsulfinyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUICISWABZOHQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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